molecular formula C13H14O3 B1355399 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid CAS No. 33413-42-2

2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid

Cat. No. B1355399
CAS RN: 33413-42-2
M. Wt: 218.25 g/mol
InChI Key: ZDWQHACRQPVJEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid is an organic compound with the linear formula C13H14O3 . It has a molecular weight of 218.25 . The compound is primarily a growth hormone-like substance, playing a regulatory role in plant growth and development .


Molecular Structure Analysis

The IUPAC name of the compound is 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid . The InChI code is 1S/C13H14O3/c1-8-5-9-3-4-10(16-2)6-12(9)11(8)7-13(14)15/h3-4,6H,5,7H2,1-2H3,(H,14,15) .


Physical And Chemical Properties Analysis

The compound is a white or off-white crystalline solid . It has a molecular weight of 218.25 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 2-Methylindole-3-acetic acid and its 5-methoxy derivative were synthesized using phenylhydrazines and levulinic acid. This method highlights the versatility of indole carboxylic acids in creating complex chemical structures (Wang et al., 2016).

  • Crystal Structure Analysis : The crystal structure of 5-methoxyindole-3-acetic acid, closely related to the compound , provides insights into its molecular configuration. Understanding such structures is crucial in drug design and material science (Sakaki et al., 1975).

Biomedical Applications

  • Fluorescent Labeling in Biomedical Analysis : An oxidation product derived from 5-methoxyindole-3-acetic acid serves as a novel fluorophore with strong fluorescence in a wide pH range, useful in biomedical analysis (Hirano et al., 2004).

  • Production of Phenylacetic Acid Derivatives : Derivatives of phenylacetic acid, related to the compound , have been produced by Curvularia lunata, a fungus, indicating potential applications in pharmaceutical and agrochemical industries (Varma et al., 2006).

Chemical Reactivity and Interaction

  • Complex Formation with Metal Ions : Complexes formed with Zn(II), Cd(II), and Pt(II) metal ions using structurally similar anti-inflammatory drugs can guide the development of new pharmaceutical compounds (Dendrinou-Samara et al., 1998).

  • Use in Organic Synthesis : The compound serves as an intermediate in the synthesis of various organic compounds, illustrating its role in complex chemical reactions and synthesis pathways (Modi et al., 2003).

properties

IUPAC Name

2-(6-methoxy-2-methyl-3H-inden-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-8-5-9-3-4-10(16-2)6-12(9)11(8)7-13(14)15/h3-4,6H,5,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWQHACRQPVJEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C1)C=CC(=C2)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid
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2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid
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2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid
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2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid
Reactant of Route 5
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2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid
Reactant of Route 6
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2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid

Citations

For This Compound
2
Citations
N Li, X Chen, B Zhu, V Ramírez-Alcántara… - Oncotarget, 2015 - ncbi.nlm.nih.gov
Previous studies suggest the anti-inflammatory drug, sulindac inhibits tumorigenesis by a COX independent mechanism involving cGMP PDE inhibition. Here we report that the cGMP …
Number of citations: 41 www.ncbi.nlm.nih.gov
KJ Lee, WCL Chang, X Chen, J Valiyaveettil… - Cancer Prevention …, 2021 - AACR
PDE10 is overexpressed in colon tumors whereby inhibition activates cGMP/PKG signaling and suppresses Wnt/β-catenin transcription to selectively induce apoptosis of colon cancer …
Number of citations: 6 aacrjournals.org

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